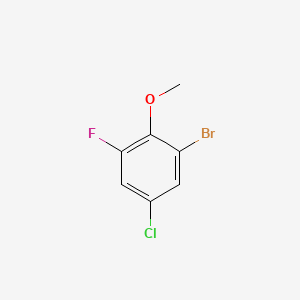

2-Bromo-4-chloro-6-fluoroanisole

Description

Significance of Polyhalogenated Aryl Ethers in Synthetic Chemistry

Polyhalogenated aryl ethers, which contain multiple halogen atoms, are of particular importance in synthetic chemistry. The presence of different halogens on the aromatic ring allows for regioselective functionalization. This is because the carbon-halogen bonds exhibit different reactivities, which can be exploited in a variety of cross-coupling reactions. For instance, the carbon-iodine bond is typically more reactive than the carbon-bromine bond, which in turn is more reactive than the carbon-chlorine bond in common catalytic systems. This hierarchy of reactivity enables chemists to selectively replace one halogen at a time, providing a powerful tool for the controlled, stepwise construction of complex molecules. These compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of Research Trajectories for Halogenated Aromatic Compounds

Research into halogenated aromatic compounds is a dynamic and evolving field. chemicalbook.com Current trends focus on several key areas, including the development of more efficient and selective methods for their synthesis. This includes the use of novel catalysts, such as palladium and copper complexes, to facilitate cross-coupling reactions like the Suzuki, Heck, and Ullmann reactions. bldpharm.comsigmaaldrich.com There is also a significant effort to develop greener and more sustainable synthetic routes.

Another major research trajectory is the exploration of the unique biological activities of halogenated compounds. The incorporation of halogens into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, leading to the discovery of new drug candidates with enhanced efficacy. rsc.org Furthermore, the distinct spectroscopic signatures of halogenated compounds make them valuable as probes in various analytical and diagnostic applications.

Contextualizing 2-Bromo-4-chloro-6-fluoroanisole within Advanced Chemical Synthesis

This compound, with its three different halogen substituents, is a prime example of a polyhalogenated aryl ether that is well-positioned for use in advanced chemical synthesis. The distinct reactivities of the bromo, chloro, and fluoro groups on the anisole (B1667542) ring make this compound a highly versatile building block. Chemists can selectively target one halogen for substitution while leaving the others intact, allowing for the sequential introduction of different functional groups. This capability is particularly valuable in the construction of complex, highly substituted aromatic systems that are often found in modern pharmaceuticals and electronic materials. The strategic placement of the halogens and the methoxy (B1213986) group also influences the electronic nature of the aromatic ring, further expanding the range of possible chemical transformations.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis.

| Property | Value |

| CAS Number | 886499-78-1 |

| Molecular Formula | C₇H₅BrClFO |

| Molecular Weight | 239.47 g/mol |

| Physical State | Liquid |

| Spectroscopic Data (for related compounds) | |

| ¹H NMR | Data for 2-Bromo-4-fluoroanisole (CDCl₃, 400 MHz) shows signals in the aromatic region, characteristic of the substituted benzene (B151609) ring, and a singlet for the methoxy group protons. |

| ¹³C NMR | Data for 4-Fluoroanisole (B119533) (CDCl₃) reveals distinct signals for each carbon atom in the molecule, with the carbon atoms attached to the fluorine and oxygen showing characteristic shifts. |

| IR Spectrum | The IR spectrum of 2-Bromo-6-chloro-4-fluoroaniline (B1268482) shows characteristic absorption bands for C-H, C-F, C-Cl, and C-Br stretching and bending vibrations, as well as aromatic ring vibrations. |

| Mass Spectrum | The mass spectrum of a polyhalogenated compound like this would be expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Synthesis and Reactivity

The synthesis of this compound can be envisioned through the methylation of its corresponding phenol (B47542) precursor, 2-Bromo-4-chloro-6-fluorophenol. A general and widely used method for this transformation is the Williamson ether synthesis.

A plausible synthetic route would involve the deprotonation of 2-Bromo-4-chloro-6-fluorophenol with a suitable base, such as potassium carbonate, in an organic solvent like acetone. The resulting phenoxide would then be reacted with a methylating agent, such as iodomethane, to yield the desired this compound. chemicalbook.com

The reactivity of this compound is dominated by the differential reactivity of its three halogen atoms in cross-coupling reactions. This allows for selective functionalization at the ortho, para, and other ortho positions relative to the methoxy group. For instance, the more reactive carbon-bromine bond can be selectively targeted in palladium-catalyzed Suzuki or Sonogashira couplings, leaving the chloro and fluoro substituents untouched for subsequent transformations. This stepwise functionalization is a key advantage in the synthesis of complex multi-substituted aromatic compounds.

Application in Advanced Chemical Synthesis

The primary application of this compound in advanced chemical synthesis lies in its role as a versatile building block for the construction of more complex molecules. Its unique substitution pattern allows for the regioselective introduction of various substituents, making it a valuable intermediate in the synthesis of a wide range of target compounds.

For example, it can be used in the synthesis of polyhalogenated biaryl ethers. chemicalbook.com These structures are of interest in medicinal chemistry and materials science. The synthesis could proceed via a Suzuki coupling at the bromo position, followed by a subsequent coupling reaction at the chloro position. The fluorine atom, being the least reactive, would likely remain on the aromatic ring, influencing the final properties of the biaryl ether.

The ability to sequentially and selectively functionalize the different positions of the aromatic ring makes this compound a powerful tool for creating libraries of compounds for drug discovery and for the development of new organic materials with tailored electronic and photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQUOMIZRVKTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801266277 | |

| Record name | 1-Bromo-5-chloro-3-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-78-1 | |

| Record name | 1-Bromo-5-chloro-3-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloro-3-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Elucidation of 2 Bromo 4 Chloro 6 Fluoroanisole Molecular Structure

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are instrumental in identifying functional groups and providing a "fingerprint" of the molecular structure. The analysis of 2-Bromo-4-chloro-6-fluoroanisole relies on the characteristic frequencies at which its various bonds vibrate upon absorbing infrared radiation or scattering incident light.

Assignment and Interpretation of Characteristic Vibrational Modes

While a complete, experimentally verified vibrational spectrum for this compound is not widely published, a reliable assignment of its fundamental modes can be constructed based on data from structurally similar compounds and established group frequencies. The analysis of related molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) jetir.orgjetir.org and 4-chloro-2-bromoacetophenone nih.gov provides a strong basis for interpreting the spectrum.

The key vibrational modes for this compound are expected in the following regions:

Aromatic C-H Stretching: The two adjacent aromatic protons will produce C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region.

Anisole (B1667542) Group Vibrations: The methoxy (B1213986) (-OCH₃) group gives rise to several characteristic peaks. The asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected near 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O-C asymmetric stretching is a strong band usually found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

Carbon-Halogen Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum.

C-F Stretching: This mode is typically a strong band in the IR spectrum, expected in the range of 1250-1000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretch is found at lower frequencies, generally between 800-600 cm⁻¹.

C-Br Stretching: The carbon-bromine bond, being weaker, vibrates at an even lower frequency, typically in the 600-500 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak |

| C-H Asymmetric Stretch | -OCH₃ | ~2950 | Medium |

| C-H Symmetric Stretch | -OCH₃ | ~2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | Anisole | ~1250 | Strong |

| C-F Stretch | Aryl-Fluoride | 1250-1000 | Strong |

| C-O-C Symmetric Stretch | Anisole | ~1040 | Medium |

| C-Cl Stretch | Aryl-Chloride | 800-600 | Medium-Strong |

Comparative Spectroscopic Studies with Related Anisole Isomers

Comparing the vibrational spectrum of this compound with its isomers is crucial for confirming the substitution pattern. For instance, comparing it with 2-Bromo-4-chloroanisole nist.gov allows for the specific identification of the C-F stretching band. Similarly, a comparison with 2-Bromo-4-fluoroanisole chemicalbook.comsigmaaldrich.com would help isolate the C-Cl stretching frequency.

The positions of the substituents significantly influence the out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern on the benzene ring. For this compound, with two adjacent free hydrogen atoms, a strong absorption band is expected in the 860-800 cm⁻¹ region. This would differ from an isomer like 2-bromo-5-chloro-3-fluoroanisole, which would show different patterns corresponding to its isolated aromatic protons. The interaction and coupling between vibrational modes are also sensitive to the isomeric form, leading to unique "fingerprint" regions for each compound. libretexts.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete and unambiguous structural map can be generated.

Unambiguous Assignment of ¹H, ¹³C, and ¹⁹F NMR Resonances

¹H NMR: The proton spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the three methoxy protons. The aromatic proton H-3 will appear as a doublet of doublets due to coupling with the adjacent H-5 proton and the fluorine atom at C-6. The H-5 proton will also be a doublet of doublets, coupling to H-3 and the fluorine atom at C-6. The methoxy protons will appear as a singlet, likely around 3.9 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. The chemical shifts are heavily influenced by the electronegativity and position of the halogen and methoxy substituents. The carbon attached to fluorine (C-6) will appear as a doublet with a large one-bond C-F coupling constant. Other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

¹⁹F NMR: The ¹⁹F nucleus is spin I=1/2 and 100% abundant, making ¹⁹F NMR a highly informative technique. wikipedia.org A single resonance is expected for the fluorine atom at C-6. This signal will be split into a doublet of doublets due to coupling with the aromatic protons at H-3 (four-bond coupling, ⁴JHF) and H-5 (three-bond coupling, ³JHF).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

| Atom | Type | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-3 | ¹H | ~7.3-7.5 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 6-7 |

| H-5 | ¹H | ~7.0-7.2 | dd | ³JHH ≈ 8-9, ³JHF ≈ 9-10 |

| -OCH₃ | ¹H | ~3.9 | s | - |

| C-1 | ¹³C | ~150-155 | d | ²JCF ≈ 12-15 |

| C-2 | ¹³C | ~115-120 | d | ²JCF ≈ 3-5 |

| C-3 | ¹³C | ~128-132 | d | ³JCF ≈ 3-4 |

| C-4 | ¹³C | ~125-130 | s | - |

| C-5 | ¹³C | ~118-122 | d | ²JCF ≈ 20-25 |

| C-6 | ¹³C | ~155-160 | d | ¹JCF ≈ 240-250 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted above and confirming the substitution pattern. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H-3 and H-5, confirming their scalar coupling and therefore their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-3 signal to the C-3 signal, the H-5 signal to C-5, and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for placing the substituents. For example, the methoxy protons should show correlations to C-1 and C-6. The H-5 proton should show correlations to C-1, C-3, and C-4. The H-3 proton should show correlations to C-1, C-5, and C-2. These correlations, taken together, allow for the complete and unequivocal assembly of the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. A NOESY spectrum would be expected to show a cross-peak between the methoxy protons and the H-5 proton, confirming the spatial proximity required by the proposed structure.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the exact mass of the molecule, which confirms its elemental formula, and its fragmentation pattern upon ionization, which offers further structural clues.

The molecular formula of this compound is C₇H₅BrClFO. Its monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, confirming the elemental composition.

A key feature in the mass spectrum of this compound is the complex isotopic pattern of the molecular ion [M]⁺ peak. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a characteristic cluster of peaks for any fragment containing both atoms. The molecular ion would appear as a group of peaks at m/z 238, 240, and 242, with relative intensities dictated by the combined probabilities of the isotopes.

The fragmentation pattern is governed by the relative strengths of the chemical bonds. Common fragmentation pathways for haloaromatic compounds include:

Loss of a methyl radical: The cleavage of the O-CH₃ bond is a common pathway for anisoles, leading to a [M - 15]⁺ ion. This would be a major peak in the spectrum.

Loss of halogen atoms: The subsequent loss of bromine (•Br) or chlorine (•Cl) radicals from the molecular ion or other fragments is also expected. researchgate.net

Loss of CO: Following the loss of the methyl group, the resulting phenoxy cation can eject a molecule of carbon monoxide, a common fragmentation for phenolic structures.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for lowest mass isotopes) | Identity | Fragmentation Pathway |

|---|---|---|

| 238 | [C₇H₅⁷⁹Br³⁵ClFO]⁺ | Molecular Ion [M]⁺ |

| 223 | [C₆H₂⁷⁹Br³⁵ClFO]⁺ | [M - CH₃]⁺ |

| 159 | [C₇H₅³⁵ClFO]⁺ | [M - Br]⁺ |

| 144 | [C₆H₂³⁵ClFO]⁺ | [M - CH₃ - Br]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

A single-crystal X-ray diffraction study would be the definitive method to elucidate the solid-state structure of this compound. This powerful analytical technique would provide a wealth of information about the molecule's three-dimensional arrangement and the forces that govern its crystal packing.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental to understanding the molecule's geometry, including the planarity of the benzene ring and the orientation of the methoxy group and halogen substituents.

Table 1: Hypothetical Bond Lengths for this compound (Note: The following table is a hypothetical representation and is not based on experimental data.)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | Br | Data Not Available |

| C2 | Cl | Data Not Available |

| C3 | F | Data Not Available |

| C4 | O1 | Data Not Available |

| O1 | C7 | Data Not Available |

| ... | ... | Data Not Available |

Table 2: Hypothetical Bond Angles for this compound (Note: The following table is a hypothetical representation and is not based on experimental data.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | Br | Data Not Available |

| C1 | C2 | Cl | Data Not Available |

| C2 | C3 | F | Data Not Available |

| C3 | C4 | O1 | Data Not Available |

| C4 | O1 | C7 | Data Not Available |

| ... | ... | ... | Data Not Available |

Table 3: Hypothetical Torsion Angles for this compound (Note: The following table is a hypothetical representation and is not based on experimental data.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C6 | C1 | C2 | C3 | Data Not Available |

| C1 | C2 | C3 | C4 | Data Not Available |

| C4 | C5 | C6 | C1 | Data Not Available |

| C2 | C1 | O1 | C7 | Data Not Available |

| ... | ... | ... | ... | Data Not Available |

Analysis of Intermolecular Interactions and Crystal Lattice Architecture

Without experimental data, a definitive description of these features for this compound remains speculative. Further research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to provide the detailed structural information outlined in this article.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Chloro 6 Fluoroanisole

Advanced Conformational Analysis and Potential Energy Surfaces

This analysis is typically performed by constructing a potential energy surface (PES). The PES is a theoretical map that plots the molecule's potential energy as a function of one or more of its geometric parameters, such as the dihedral angle of the C-C-O-C bond of the methoxy (B1213986) group. By systematically rotating this bond and calculating the energy at each step using quantum chemical methods like Density Functional Theory (DFT), researchers can identify energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. For substituted anisoles, the planarity of the methoxy group with the benzene (B151609) ring is a key factor, as it can be stabilized by conjugation but destabilized by steric hindrance from adjacent substituents like the bromine atom at position 2. The global minimum on the PES reveals the most probable conformation of the molecule in the gas phase.

Simulation of Spectroscopic Data and Comparison with Experimental Observations

Computational chemistry provides powerful tools for simulating spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand vibrational and electronic properties.

Vibrational Frequency Calculations and Scaling

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the various ways a molecule's atoms can vibrate. Theoretical calculations, often using DFT methods (like B3LYP) or ab initio Hartree-Fock (HF) methods, can predict these vibrational frequencies. researchgate.net

These calculations produce a set of normal modes, each with a corresponding frequency and intensity, which can be used to simulate the entire IR and Raman spectra. researchgate.net However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and basis set limitations. To correct this, the calculated frequencies are uniformly scaled using specific scale factors, which leads to a much better agreement between the theoretical and experimental spectra. researchgate.net This correlation allows for a detailed and reliable assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, C-C ring vibrations, or C-O bond stretches. researchgate.netresearchgate.net

The table below illustrates a typical comparison between calculated (scaled) and experimental vibrational frequencies for a related molecule, demonstrating how computational data aids in spectral assignment.

| Assignment (Vibrational Mode) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H stretch | 3080 | 3075 | 3082 |

| C-C stretch (ring) | 1575 | 1578 | 1576 |

| CH₃ asymmetric stretch | 2950 | 2955 | 2952 |

| C-F stretch | 1230 | - | 1228 |

| C-Cl stretch | 780 | 778 | 781 |

| C-Br stretch | 650 | 648 | 652 |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations can predict the NMR chemical shifts (δ) for active nuclei like ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating the magnetic shielding tensors of nuclei in a molecule. nih.govmdpi.com

These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, especially when solvent effects are included in the computational model, for instance, by using a Conductor-like Polarizable Continuum Model (CPCM). mdpi.com Comparing the calculated chemical shifts with the experimental NMR spectrum helps to unambiguously assign each signal to a specific proton or carbon atom in the molecule, confirming the connectivity and substitution pattern of the aromatic ring. rsc.org Discrepancies between calculated and experimental shifts can sometimes point to specific intramolecular interactions or dynamic effects not captured by the static computational model. aps.org

The following table shows a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for 2-Bromo-4-chloro-6-fluoroanisole.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 (C-OCH₃) | 150.5 | 151.2 |

| C-2 (C-Br) | 112.8 | 113.5 |

| C-3 (C-H) | 115.1 | 115.9 |

| C-4 (C-Cl) | 125.4 | 126.0 |

| C-5 (C-H) | 128.9 | 129.6 |

| C-6 (C-F) | 158.3 (d, ¹JCF=245 Hz) | 159.1 (d, ¹JCF=248 Hz) |

| -OCH₃ | 56.7 | 57.1 |

Investigation of Non-Linear Optical (NLO) Properties from First Principles

Materials with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and photonics. nih.gov These properties arise from the interaction of intense laser light with a material, leading to changes in the light's frequency. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ).

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the classical Lewis structure. nih.gov

NBO analysis provides a detailed understanding of charge distribution and intramolecular interactions. It quantifies the delocalization of electron density from filled "donor" orbitals (such as bonding orbitals or lone pairs) to empty "acceptor" orbitals (typically antibonding orbitals). This delocalization is a stabilizing phenomenon, and the strength of each donor-acceptor interaction is evaluated by second-order perturbation theory, expressed as a stabilization energy, E(2).

For this compound, NBO analysis can reveal key interactions, such as:

Hyperconjugation between the lone pair orbitals of the oxygen atom (n_O) and the antibonding π* orbitals of the benzene ring (π*_C-C).

Interactions between the lone pairs of the halogen atoms (n_F, n_Cl, n_Br) and the ring's π* orbitals.

Interactions between the π orbitals of the ring and the antibonding σ* orbitals of the C-H, C-F, C-Cl, and C-Br bonds.

These interactions are crucial for understanding the molecule's electronic structure, stability, and the influence of the substituents on the aromatic system.

The table below provides an example of the type of data generated from an NBO analysis, showing key donor-acceptor interactions and their calculated stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) O | π* (C1-C6) | 20.5 |

| LP (2) O | π* (C2-C3) | 1.8 |

| π (C1-C6) | π* (C2-C3) | 15.2 |

| π (C3-C4) | π* (C1-C6) | 18.9 |

| LP (3) F | σ* (C1-C6) | 3.1 |

| LP (3) Cl | σ* (C3-C4) | 2.5 |

LP denotes a lone pair orbital.

Chemical Reactivity and Mechanistic Aspects of 2 Bromo 4 Chloro 6 Fluoroanisole Transformations

Pathways for Selective Halogen Exchange Reactions

Halogen exchange reactions, particularly metal-halogen exchange, are powerful tools for the functionalization of aryl halides. In a multihalogenated compound like 2-bromo-4-chloro-6-fluoroanisole, the selectivity of this exchange is of paramount importance. The most common method for this transformation is the lithium-halogen exchange, which typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi).

The rate and selectivity of lithium-halogen exchange are kinetically controlled and depend on the stability of the resulting carbanion and the nature of the halogen. The established reactivity order for halogens in this exchange is Iodine > Bromine > Chlorine > Fluorine. wikipedia.orgprinceton.edumsu.edu This trend is attributed to the decreasing polarizability and increasing strength of the carbon-halogen bond down the group.

For this compound, treatment with one equivalent of an organolithium reagent at low temperatures would be expected to selectively cleave the carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. wikipedia.orgnih.govnih.gov This is because the C-Br bond is weaker and more polarizable than the C-Cl and C-F bonds, making the bromine atom more susceptible to nucleophilic attack by the organolithium reagent. The resulting organolithium species, 2-lithio-4-chloro-6-fluoroanisole, can then be trapped with various electrophiles to introduce a new substituent at the 2-position.

Another factor influencing selectivity is the presence of directing groups. The methoxy (B1213986) group can act as a directing group in ortho-lithiation reactions. acs.orgharvard.edu However, in the case of aryl halides, metal-halogen exchange is generally much faster than ortho-lithiation (deprotonation). Specifically, for aryl bromides, halogen-metal exchange is known to be faster than directed lithiation. uwindsor.ca Therefore, the selective exchange at the bromine-bearing carbon is the most probable pathway.

| Reaction Type | Reagent | Most Reactive Site | Primary Product (Intermediate) | Basis for Selectivity |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium | C2-Br | 2-Lithio-4-chloro-6-fluoroanisole | Reactivity Order: Br > Cl > F wikipedia.orgprinceton.edu |

| Directed Ortho-Metalation | n-Butyllithium | C-H (ortho to -OCH₃) | (Not favored) | Halogen exchange is faster than deprotonation uwindsor.ca |

Influence of Halogen Substituents on Aromatic Reactivity (Electrophilic vs. Nucleophilic)

The reactivity of the anisole (B1667542) ring towards electrophilic and nucleophilic substitution is dictated by the combined electronic effects (inductive and resonance) of all four substituents.

Substituent Effects:

Methoxy Group (-OCH₃): This is a strongly activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic ring. The resonance effect dominates, increasing the electron density of the ring, particularly at the ortho and para positions. organicchemistrytutor.comlibretexts.org

Electrophilic Aromatic Substitution: The methoxy group is a powerful ortho, para-director, while the halogens are also ortho, para-directors, albeit deactivating ones. organicchemistrytutor.comlibretexts.orglibretexts.org In this compound, the positions are occupied as follows:

Position 1: -OCH₃

Position 2: -Br (ortho to -OCH₃)

Position 3: -H (meta to -OCH₃)

Position 4: -Cl (para to -OCH₃)

Position 5: -H (meta to -OCH₃)

Position 6: -F (ortho to -OCH₃)

The powerful activating and directing effect of the methoxy group dominates. It strongly activates the available ortho and para positions. However, in this molecule, both ortho positions (2 and 6) and the para position (4) are already substituted. This leaves the meta positions (3 and 5) as the only available sites for substitution. Electrophilic substitution at these positions would be slow due to the deactivating nature of the halogens and the fact that they are meta to the strongly directing methoxy group. Any substitution would likely occur at position 5, which is sterically less hindered than position 3 (flanked by -Br and -Cl).

Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution. The presence of three electron-withdrawing halogen atoms on the anisole ring makes it a potential candidate for SₙAr reactions, a pathway generally not feasible for simple anisole. For an SₙAr reaction to occur, there must be a good leaving group (in this case, a halide) and strong electron-withdrawing groups positioned ortho and/or para to it.

In this compound, each halogen has other halogens in positions that could facilitate its departure. For instance, the bromine at C2 is ortho to the fluorine at C6 and para to the chlorine at C4 (if considering the ring from the perspective of the C1-C4 axis). The strong inductive effects of the halogens make the ring electron-poor and can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. The reactivity of the leaving group in SₙAr generally follows the order F > Cl > Br > I, which is opposite to many other reaction types. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen at the substitution site.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -OCH₃ | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para organicchemistrytutor.comlibretexts.org |

| -F, -Cl, -Br | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para libretexts.org |

Catalytic Transformations of the Anisole Core and Halogen Substituents

The halogen substituents on this compound serve as versatile handles for various catalytic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are fundamental in modern organic synthesis. The key to selectivity in these reactions on a polyhalogenated substrate is the differential reactivity of the carbon-halogen bonds. The rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of the C-X bond in this step generally follows the order: C-I > C-OTf > C-Br >> C-Cl. libretexts.orgwikipedia.orgwwjmrd.com

Given this reactivity trend, in this compound, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The C-F bond is generally considered unreactive under standard conditions. Therefore, it is possible to achieve selective functionalization at the C2 position.

For example, a Suzuki-Miyaura coupling reaction using a boronic acid, a palladium catalyst, and a base would be expected to selectively replace the bromine atom, leaving the chlorine and fluorine atoms intact. This allows for the stepwise introduction of different substituents onto the aromatic ring. While substrate-controlled selectivity is the norm, it's worth noting that in some dihalide systems, catalyst-controlled switching of site-selectivity has been achieved by carefully choosing the palladium catalyst and ligands. mdpi.comnih.govnih.gov

| Reaction Type | Expected Reactive Site | Rationale (Reactivity Order) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2-Br | C-Br >> C-Cl libretexts.orgwwjmrd.com | 2-Aryl-4-chloro-6-fluoroanisole |

| Heck Reaction | C2-Br | C-Br >> C-Cl libretexts.org | 2-Alkenyl-4-chloro-6-fluoroanisole |

| Stille Coupling | C2-Br | C-Br >> C-Cl wikipedia.org | 2-Aryl/Alkenyl-4-chloro-6-fluoroanisole |

Reaction Kinetics and Selectivity Studies in Complex Multihalogenated Systems

The kinetics of reactions involving multihalogenated systems like this compound are complex, with selectivity being a product of competing reaction rates at different sites.

In metal-halogen exchange , the reaction is typically very fast, even at low temperatures. The rate follows the trend I > Br > Cl, meaning the exchange at the C-Br bond will be significantly faster than any potential exchange at the C-Cl bond. wikipedia.org

In palladium-catalyzed cross-coupling , the kinetics are influenced by several factors:

Nature of the Halogen: As established, the oxidative addition step is the rate-determining step, and its rate decreases in the order I > OTf > Br > Cl. libretexts.org Thus, the reaction rate at the C-Br bond will be orders of magnitude higher than at the C-Cl bond. Some studies have even noted poor reactivity of more reactive halides like aryl iodides at lower temperatures, highlighting the nuanced kinetics. acs.org

Ligand Effects: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium center can dramatically influence reaction rates and selectivity. Bulky, electron-rich ligands can accelerate the oxidative addition step, especially for less reactive C-Cl bonds, but generally, the inherent reactivity difference between C-Br and C-Cl is difficult to overcome without specific catalyst design. nih.gov

Electronic and Steric Effects: The electronic environment created by the methoxy, fluoro, and chloro groups can subtly influence the reaction rates. The electron-donating methoxy group and the electron-withdrawing halogens modulate the electron density at the C-Br and C-Cl bonds, which in turn affects the ease of oxidative addition. Steric hindrance around a reaction site can also slow down the reaction. In this molecule, the C-Br bond is ortho to the methoxy group, which could provide some steric hindrance compared to an unsubstituted position.

Computational studies, often using Density Functional Theory (DFT), have become invaluable for understanding the mechanisms and predicting the selectivity in such complex systems. acs.orgacs.orgnih.govnih.gov Such studies could elucidate the transition state energies for competing pathways (e.g., oxidative addition at C-Br vs. C-Cl) and provide a quantitative basis for the observed or predicted selectivity.

Studies on the Stability and Degradation Pathways under Various Conditions

The stability of this compound is influenced by the robust aromatic ring and the strong carbon-halogen bonds. Generally, aryl halides are chemically stable compounds.

Thermal Stability: Halogenated aromatic compounds are typically thermally stable. Significant energy is required to cleave the C-X bonds, with the C-F bond being the strongest and the C-Br bond being the weakest of the three present. Dissociation studies on substituted anisoles show that bond strengths are influenced by the other substituents on the ring. acs.org

Hydrolytic Stability: The ether linkage in anisoles can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to form a phenol (B47542) and a methyl halide. wikipedia.org However, ethers are generally resistant to hydrolysis under neutral or basic conditions. Studies on substituted anisoles in high-temperature water show that hydrolysis to the corresponding phenol and methanol (B129727) is possible, with kinetics being influenced by the substituents. acs.orgrsc.org

Photochemical Stability: Many halogenated aromatic compounds are susceptible to photodegradation. Upon absorption of UV light, the weakest bond, the C-Br bond, is the most likely to undergo homolytic cleavage, generating an aryl radical and a bromine radical. nih.gov This aryl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

Biodegradation: The degradation of halogenated aromatic compounds by microorganisms is a key environmental process. nih.gov The presence of multiple halogens often makes a compound more resistant to biodegradation (recalcitrant). researchgate.net Degradation pathways often involve initial enzymatic dehalogenation reactions, which can occur under both aerobic and anaerobic conditions. mdpi.comunesp.brnih.gov The C-F bond is particularly resistant to cleavage, making highly fluorinated compounds very persistent.

Derivatization and Functionalization Strategies for 2 Bromo 4 Chloro 6 Fluoroanisole

Selective Functionalization at Bromine, Chlorine, and Fluorine Centers

The differential reactivity of the C-Br, C-Cl, and C-F bonds in 2-bromo-4-chloro-6-fluoroanisole allows for selective functionalization at each halogenated position. This selectivity is typically achieved by carefully choosing the reaction conditions, catalysts, and reagents.

The carbon-bromine bond is the most labile among the three halogens, making it the primary site for initial functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to form new carbon-carbon bonds at this position. For instance, the reaction of a similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various phenylboronic acids in the presence of a palladium catalyst has been shown to selectively yield the corresponding arylated products in moderate to good yields. mdpi.com This suggests that this compound would likely undergo similar selective transformations at the bromine position.

Functionalization at the chlorine center is more challenging due to the stronger C-Cl bond compared to the C-Br bond. However, under more forcing reaction conditions or with specialized catalyst systems, selective C-Cl bond activation can be achieved. Nickel-based catalysts, for example, have shown promise in the cross-coupling of aryl chlorides.

The carbon-fluorine bond is the strongest and generally the least reactive towards traditional cross-coupling methods. This inertness can be an advantage, as it allows for extensive modification at the other positions without disturbing the fluorine atom. However, recent advances in catalysis have made C-F bond functionalization more accessible, often through the use of strong nucleophiles or specific transition metal complexes that can oxidatively add into the C-F bond.

Table 1: Reactivity of Halogen Centers in this compound

| Halogen Center | Relative Bond Strength | Typical Functionalization Reactions |

| Bromine | Weakest | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination |

| Chlorine | Intermediate | Cross-coupling with specialized catalysts (e.g., Ni-based) |

| Fluorine | Strongest | Nucleophilic aromatic substitution (under harsh conditions), certain transition-metal-catalyzed C-F activation |

Introduction of New Functional Groups via Directed Synthesis

The existing substituents on the this compound ring can direct the introduction of new functional groups to specific positions. The methoxy (B1213986) group is an ortho-, para-directing activator, while the halogens are ortho-, para-directing deactivators. The interplay of these electronic effects, along with steric hindrance from the existing substituents, governs the regioselectivity of electrophilic aromatic substitution reactions.

For example, nitration of the closely related 4-bromo-2-fluoroanisole (B1265810) can lead to the introduction of a nitro group. Given the directing effects of the substituents in this compound, electrophilic attack would be expected to occur at the C5 position, which is para to the fluorine and ortho to the chlorine.

Furthermore, directed ortho-metalation (DoM) strategies can be employed to introduce functional groups at specific positions. By using a directed metalating group, such as the methoxy group, it is possible to deprotonate the aromatic ring at an adjacent position, followed by quenching with an electrophile to introduce a new substituent.

Modifications of the Methoxy Group for Diverse Scaffolds

The methoxy group (-OCH3) on the anisole (B1667542) core is another key site for functionalization. Cleavage of the methyl ether to reveal a phenol (B47542) is a common transformation that opens up a wide range of synthetic possibilities. This deprotection is typically achieved using strong acids like HBr or Lewis acids such as BBr3. The resulting phenol, 2-bromo-4-chloro-6-fluorophenol, can then undergo a variety of reactions.

For example, the phenolic hydroxyl group can be alkylated or acylated to introduce new ether or ester functionalities. It can also participate in reactions such as the Williamson ether synthesis to form more complex ethers. byjus.comyoutube.com The phenol can also be converted to a triflate, which can then participate in cross-coupling reactions, further expanding the diversity of accessible structures.

The formation of a phenol also allows for the synthesis of Schiff bases. For instance, the related 2-bromo-4-chloro-6-(4-fluoro-phenyl-imino-meth-yl)phenol has been synthesized, highlighting the potential for forming imine linkages after modification of the core structure. nih.gov

Synthesis of Complex Molecular Architectures Utilizing the Haloanisole Core

The trifunctionalized nature of this compound makes it an excellent starting material for the synthesis of complex molecular architectures. Through sequential and selective functionalization of the halogen and methoxy groups, intricate molecules with precise substitution patterns can be constructed.

For example, a synthetic route could involve an initial Suzuki coupling at the bromine position, followed by a Buchwald-Hartwig amination at the chlorine position under more forcing conditions. Subsequent cleavage of the methoxy group to a phenol, followed by etherification or esterification, would yield a highly substituted and complex molecule.

The utility of similar haloanisoles in the synthesis of liquid crystals and other advanced materials has been demonstrated. For instance, 4-bromo-2-fluoroanisole has been used in the synthesis of 1,4-bis[(3′-fluoro-4′-n-alkoxyphenyl)ethynyl]benzenes, which are liquid crystalline materials. sigmaaldrich.com This highlights the potential of this compound as a key building block in materials science.

Applications of 2 Bromo 4 Chloro 6 Fluoroanisole in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Pharmaceutical Chemistry

The strategic placement of bromine, chlorine, and fluorine atoms on the anisole (B1667542) framework endows 2-Bromo-4-chloro-6-fluoroanisole with a unique combination of reactivity and physicochemical properties. Halogen atoms are known to play a crucial role in drug design by influencing factors such as metabolic stability, binding affinity, and bioavailability. nih.govnih.gov

Precursor to Substituted Aryl Compounds for Bioactive Molecule Development

The presence of multiple halogen atoms on the aromatic ring of this compound offers several synthetic handles for diversification. The bromo-substituent, for example, is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. This would allow for the introduction of a wide array of functional groups to create novel substituted aryl compounds.

The fluorine and chlorine atoms, along with the methoxy (B1213986) group, modulate the electronic properties of the benzene (B151609) ring, influencing its reactivity and the properties of any resulting derivatives. The introduction of fluorine, in particular, is a common strategy in drug development to enhance metabolic stability and binding affinity. nih.gov

Intermediate in the Synthesis of Specific Drug Fragments

Although no specific drug fragments have been publicly documented as being synthesized from this compound, its potential as an intermediate is significant. The synthesis of complex drug molecules often relies on the assembly of smaller, functionalized fragments. The unique substitution pattern of this compound makes it a candidate for the synthesis of highly specialized aromatic fragments that could be incorporated into larger, biologically active molecules.

Utilization in Agrochemical Development as a Key Intermediate

The agrochemical industry frequently utilizes halogenated aromatic compounds as key intermediates in the synthesis of herbicides, fungicides, and insecticides. A patent for the synthesis of 5-bromo-2-chloro-4-fluoroanisole (B125206) highlights its utility as an intermediate for certain agrochemicals, suggesting a potential, though undocumented, role for its isomer, this compound. googleapis.com The specific arrangement of halogens can significantly impact the biological activity and selectivity of the final product.

The development of new agrochemicals often involves the creation of extensive libraries of related compounds for screening. Given its structure, this compound could be a valuable starting material for generating novel candidates with potential herbicidal or pesticidal properties.

Contribution to Materials Science via Monomer Synthesis and Polymerization

The application of this compound in materials science is another area where specific data is lacking. However, the principles of polymer chemistry and materials design suggest potential avenues for its use.

Precursor for Functionalized Polymeric Materials

Halogenated polymers are known for their enhanced properties, such as flame retardancy and chemical resistance. Anisole derivatives containing polymerizable groups, such as allyl or chloromethyl groups, have been successfully polymerized. koreascience.kr The reactive sites on this compound, particularly the bromine atom, could be functionalized to introduce a polymerizable moiety. This would allow for its incorporation into polymers, potentially imparting unique properties due to the high degree of halogenation.

The synthesis of halogen-functionalized polyphosphinoboranes has been demonstrated, where halogenated phosphine-boranes are used as precursors. nih.gov A similar strategy could theoretically be applied to create novel polymers from this compound.

Exploration in the Synthesis of Optoelectronic Compounds Based on NLO Properties

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. uni.lu The third-order optical non-linearity of phenylethynyl-substituted benzenes has been shown to increase with π-conjugation. rsc.org Furthermore, studies on substituted benzene derivatives indicate that the presence of donor and acceptor groups can enhance NLO properties. nih.gov

While there is no specific research on the NLO properties of this compound, its tri-substituted benzene core provides a scaffold that could be functionalized to create molecules with interesting NLO characteristics. The introduction of electron-donating and electron-withdrawing groups at specific positions, facilitated by the existing halogen handles, could lead to the development of novel NLO materials. Research on other highly conjugated systems with benzene cores has shown that side groups play a crucial role in determining the NLO response. nih.gov

Emerging Research Directions and Future Perspectives for Polyhalogenated Anisoles

Development of Sustainable and Green Synthesis Methodologies

The synthesis of polyhalogenated aromatic compounds has traditionally relied on methods that often involve harsh reagents and generate significant waste. However, the principles of green chemistry are increasingly guiding the development of more environmentally benign synthetic routes. For a compound like 2-Bromo-4-chloro-6-fluoroanisole, future research will likely focus on several key areas:

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product is a cornerstone of green chemistry. Future synthetic strategies will aim to minimize the formation of byproducts, thereby reducing waste and improving efficiency.

Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more sustainable alternatives, such as water, supercritical fluids, or ionic liquids, is a critical area of research. The development of solvent-free reaction conditions is another promising avenue.

Catalytic Halogenation: The use of catalytic amounts of halogenating agents, rather than stoichiometric quantities, can significantly reduce the environmental impact of these reactions. Research into novel catalysts that can selectively introduce bromine, chlorine, and fluorine atoms onto the anisole (B1667542) ring will be crucial.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to scale up reactions more efficiently. The application of flow chemistry to the synthesis of this compound could lead to more sustainable and cost-effective production methods.

A hypothetical sustainable synthesis of this compound could involve a multi-step process starting from a readily available precursor like 4-fluoroanisole (B119533). This would first undergo a regioselective chlorination, followed by a subsequent bromination, with each step optimized to use catalytic reagents and minimize solvent use.

Exploration of Novel Catalytic Systems for Efficient Transformations

The three distinct halogen atoms on the this compound ring provide multiple sites for further functionalization through various catalytic cross-coupling reactions. The development of novel and highly selective catalytic systems is paramount to unlocking the synthetic potential of this molecule.

| Cross-Coupling Reaction | Potential Application | Catalyst System |

| Suzuki Coupling | Formation of C-C bonds, introduction of aryl or vinyl groups | Palladium-based catalysts with phosphine (B1218219) ligands |

| Sonogashira Coupling | Formation of C-C bonds, introduction of alkynyl groups | Palladium and copper co-catalysis |

| Buchwald-Hartwig Amination | Formation of C-N bonds, introduction of amino groups | Palladium or nickel-based catalysts |

| Heck Coupling | Formation of C-C bonds, introduction of vinyl groups | Palladium-based catalysts |

The differential reactivity of the C-Br, C-Cl, and C-F bonds presents a significant challenge and an opportunity. The C-Br bond is typically the most reactive in palladium-catalyzed cross-coupling reactions, followed by the C-Cl bond, while the C-F bond is generally the most inert. This reactivity difference could allow for sequential, site-selective functionalization of the molecule.

Future research will likely focus on:

Ligand Design: The development of sophisticated ligands that can fine-tune the activity and selectivity of metal catalysts will be essential for controlling the outcome of cross-coupling reactions.

Bimetallic Catalysis: The use of two different metal catalysts in a single reaction vessel could enable tandem or sequential reactions, leading to the rapid construction of complex molecular architectures.

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, often under mild conditions. Photoredox catalysis could offer a green and efficient alternative to traditional cross-coupling methods.

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize reaction conditions and gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, the use of advanced spectroscopic techniques for in-situ monitoring is crucial. These techniques allow researchers to observe the reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products.

| Spectroscopic Technique | Information Gained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis, reaction kinetics |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, reaction progress |

| Mass Spectrometry (MS) | Molecular weight determination, identification of intermediates |

| Raman Spectroscopy | Vibrational information, complementary to FTIR |

By coupling these spectroscopic techniques with reaction vessels, researchers can:

Optimize Reaction Parameters: Real-time data allows for the rapid optimization of parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

Identify Reaction Intermediates: The detection of transient intermediates can provide valuable insights into the reaction mechanism, aiding in the design of more efficient synthetic routes.

Ensure Reaction Safety: In-situ monitoring can help to identify and prevent potentially hazardous situations, such as the buildup of reactive intermediates or runaway reactions.

Multiscale Computational Modeling for Prediction of Complex Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reactivity. For a molecule as complex as this compound, multiscale computational modeling can provide valuable insights that would be difficult or impossible to obtain through experimentation alone.

| Computational Method | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic properties |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, such as enzyme-catalyzed reactions |

Computational modeling can be used to:

Predict Regioselectivity: By calculating the activation energies for different reaction pathways, computational models can predict the most likely site of reaction on the anisole ring.

Design Novel Catalysts: Computational screening can be used to identify promising new catalyst structures with enhanced activity and selectivity.

Understand Reaction Mechanisms: By mapping out the entire reaction energy surface, computational models can provide a detailed understanding of the reaction mechanism at the atomic level.

Potential in the Development of New Chemical Technologies

The unique structural and electronic properties of this compound make it a promising building block for the development of new chemical technologies. Its polyhalogenated nature can impart desirable properties such as flame retardancy, metabolic stability, and enhanced binding affinity to biological targets.

Potential applications include:

Pharmaceuticals and Agrochemicals: Polyhalogenated aromatic compounds are found in a wide range of bioactive molecules. The specific substitution pattern of this compound could be exploited to develop new drugs and pesticides with improved efficacy and safety profiles.

Materials Science: The incorporation of this molecule into polymers or other materials could enhance their thermal stability, flame retardancy, and other physical properties. Its unique electronic properties may also be of interest for applications in organic electronics.

Liquid Crystals: The rigid, anisotropic structure of this compound suggests that it could be a useful component in the design of new liquid crystal materials.

As research into this fascinating molecule continues, it is likely that even more exciting and innovative applications will be discovered. The journey from a laboratory curiosity to a key component in a new technology is a long one, but for this compound, the future looks bright.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-bromo-4-chloro-6-fluoroanisole with high regioselectivity?

- Methodological Answer : Prioritize sequential halogenation steps to avoid steric and electronic conflicts. For example, fluorination is typically performed first due to the strong electron-withdrawing nature of fluorine, which directs subsequent substitutions. Bromination and chlorination can follow using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or Cl₂/FeCl₃), but steric hindrance from the methoxy group must be mitigated by optimizing reaction temperature and solvent polarity. NMR (¹H/¹³C) and mass spectrometry should confirm regiochemistry .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted anisoles like this compound?

- Methodological Answer : Use ¹⁹F NMR to identify fluorine coupling patterns, as fluorine’s high electronegativity induces distinct splitting in adjacent protons. For bromine and chlorine, ²D HSQC (Heteronuclear Single Quantum Coherence) can correlate carbon-proton environments. Coupling constants (e.g., ) and NOESY experiments help confirm substituent positions on the aromatic ring .

Q. What crystallographic techniques are suitable for resolving the molecular structure of halogenated anisoles?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Preferential orientation due to heavy atoms (Br, Cl) requires high-resolution data collection. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder, particularly in overlapping substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic effects of halogen substituents in this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density and orbital interactions. Calculate Fukui indices to identify electrophilic/nucleophilic sites for further reactivity studies. Compare computed vs. experimental NMR chemical shifts (δ) to validate the electronic environment .

Q. What strategies address discrepancies between experimental and computational bond lengths in halogenated aromatic systems?

- Methodological Answer : Discrepancies often arise from relativistic effects in heavy atoms (Br, Cl). Apply relativistic DFT methods (e.g., ZORA approximation) or use composite basis sets (e.g., def2-TZVP for Br/Cl). Cross-validate with high-precision XRD data, adjusting for thermal motion artifacts in crystal structures .

Q. How can reaction pathways for dehalogenation or cross-coupling of this compound be optimized?

- Methodological Answer : For Suzuki-Miyaura coupling, prioritize palladium catalysts (e.g., Pd(PPh₃)₄) with ligands resistant to halogen scrambling. Solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) influence selectivity. Monitor competing SNAr pathways using in situ IR spectroscopy .

Q. What challenges arise in interpreting XRD data for halogenated anisoles with multiple heavy atoms?

- Methodological Answer : Heavy atoms (Br, Cl) cause absorption errors and extinction effects. Apply multi-scan corrections (SADABS) and refine anisotropic displacement parameters. For twinned crystals, use SHELXD to deconvolute overlapping reflections. Validate with Hirshfeld surface analysis to detect weak intermolecular interactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity predictions from DFT and experimental results in halogenated systems?

- Methodological Answer : Assess whether solvent effects or dispersion forces are neglected in calculations. Use implicit solvation models (e.g., COSMO) or molecular dynamics (MD) simulations to account for solvation. Experimentally, probe intermediate states via stopped-flow UV-Vis or ESI-MS to identify unmodeled transition states .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.